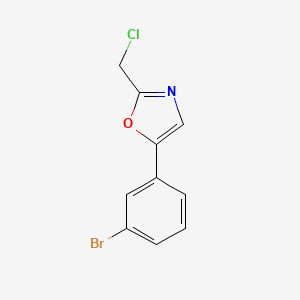

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Description

Properties

IUPAC Name |

5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKOVLHBUFQRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

General Synthetic Strategy

The synthesis of this compound generally follows a two-stage approach:

Stage 1: Construction of the Oxazole Core

The oxazole ring is typically formed via cyclization reactions involving appropriately substituted precursors, such as 3-bromobenzoyl chloride and an amine source.Stage 2: Introduction of the Chloromethyl Group

Chloromethylation is subsequently performed to install the chloromethyl substituent at the 2-position of the oxazole ring.

Detailed Synthetic Route

Stepwise Methodology

| Step | Starting Material(s) | Reagent(s) & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 3-bromobenzoyl chloride | Amine (e.g., aminoacetaldehyde diethyl acetal), base (e.g., triethylamine), solvent (e.g., dichloromethane), reflux | Intermediate oxazole precursor |

| 2 | Intermediate oxazole precursor | Acidic hydrolysis (if acetal used) | 5-(3-Bromophenyl)-2-methyl-1,3-oxazole |

| 3 | 5-(3-Bromophenyl)-2-methyl-1,3-oxazole | Chloromethylation agent (e.g., paraformaldehyde and hydrochloric acid, or chloromethyl methyl ether), catalyst (e.g., ZnCl₂), solvent (e.g., dichloromethane), temperature control | This compound |

- Bases such as triethylamine are used to neutralize hydrochloric acid formed during acylation and cyclization.

- Dichloromethane or similar solvents are preferred for their ability to dissolve both organic and inorganic reactants and to facilitate phase separation.

- Reflux conditions are often required to drive the cyclization to completion.

- Chloromethylation is typically performed under controlled temperature to minimize side reactions and maximize yield.

Alternative Approaches

- Some methods may utilize continuous flow reactors for improved scalability and process control, particularly in industrial settings.

- The use of different chloromethylation agents (e.g., chloromethyl methyl ether) may be considered based on regulatory and safety requirements.

Optimization Parameters

| Parameter | Typical Value/Range | Impact on Synthesis |

|---|---|---|

| Solvent | Dichloromethane, chloroform | Solubility, reaction rate, product purity |

| Base | Triethylamine, pyridine | Neutralization, minimizes side reactions |

| Temperature | Room temp. to reflux (40–80°C) | Reaction rate, selectivity |

| Catalyst (if used) | ZnCl₂, AlCl₃ | Enhances chloromethylation efficiency |

| Reaction Time | 1–24 hours (depending on step) | Yield, completeness of conversion |

Purification and Characterization

- Purification:

The crude product is typically purified by column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate mixtures). - Characterization:

Structural confirmation is achieved by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry.

Research Findings and Data

Yield and Efficiency

| Method/Step | Typical Yield (%) | Notes |

|---|---|---|

| Oxazole ring formation | 70–85 | Dependent on purity of starting materials and reaction time |

| Chloromethylation | 60–80 | Sensitive to moisture and temperature |

| Overall yield (multi-step synthesis) | 40–60 | Losses during purification and workup |

Industrial Considerations

- Scalability:

Continuous flow methods have been explored to enhance scalability, reproducibility, and safety, especially for the chloromethylation step, which involves hazardous reagents. - Safety:

Chloromethylation agents can be toxic and require careful handling and appropriate engineering controls.

Comparative Analysis

| Compound | Key Structural Feature(s) | Synthetic Challenge(s) | Yield (Typical) |

|---|---|---|---|

| This compound | 3-bromophenyl, chloromethyl | Regioselective chloromethylation | 40–60% |

| 5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole | 4-bromophenyl, chloromethyl | Similar to above | 45–65% |

| 5-Phenyl-2-(chloromethyl)-1,3-oxazole | Phenyl, chloromethyl | Less steric hindrance | 50–70% |

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.

Industry: The compound can be used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Oxazole Derivatives

*Calculated based on formula C10H7BrClNO.

Key Comparisons

Halogen Effects (Br vs. Cl vs. F):

- Bromine : Enhances lipophilicity and participates in halogen bonding, improving target binding in enzyme inhibition (e.g., aromatase inhibitors in OXL series) .

- Chlorine : Increases electrophilicity at the chloromethyl group, enabling cross-coupling reactions (e.g., nucleophilic substitution for drug derivatization) .

- Fluorine : Reduces steric bulk and increases electron-withdrawing effects, as seen in fluorescent derivatives with blue-shifted emission .

Substituent Position (Meta vs. Para):

- Meta-substituted (3-BrPh) : Creates steric hindrance, reducing planarization of the phenyl ring and altering electronic distribution. This is critical for interactions with hydrophobic enzyme pockets .

- Para-substituted (4-BrPh) : Improves symmetry and π-stacking in crystalline materials, enhancing fluorescence quantum yield in analogs like ortho-POPOP derivatives .

Biological Activity Trends :

- Antimicrobial Activity : 5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL series) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) . The absence of a chloromethyl group in SS-5349 (5-(3-Bromophenyl)-1,3-oxazole) correlates with weaker activity, suggesting the chloromethyl moiety may enhance membrane penetration .

- Enzyme Inhibition : Para-substituted bromophenyl oxazoles (e.g., OXL-1) exhibit stronger aromatase inhibition (IC50: 0.5 µM) than meta-substituted analogs, likely due to better fit in the enzyme’s active site .

Synthetic Accessibility: The chloromethyl group in this compound allows facile modification, unlike non-functionalized oxazoles (e.g., SS-5349). This feature is exploited in prodrug design and polymer conjugation .

Research Findings and Data

Spectral Data Comparison

- IR Spectroscopy: Chloromethyl-containing oxazoles show C-Cl stretches at ~650 cm⁻¹, absent in non-halogenated analogs. Bromophenyl groups exhibit C-Br vibrations at ~550 cm⁻¹ .

- 1H-NMR : The chloromethyl proton (CH2Cl) resonates at δ 4.5–5.0 ppm, split into a doublet due to coupling with adjacent oxazole protons .

Thermal Stability

- Bromophenyl derivatives (e.g., 5-(3-Bromophenyl)-1,3-oxazole) decompose at ~250°C, while chloromethyl analogs show lower stability (Tdec: ~200°C) due to C-Cl bond lability .

Biological Activity

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a heterocyclic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a chloromethyl substituent on the oxazole ring. Its molecular formula is with a molecular weight of approximately 272.53 g/mol. The presence of halogen atoms (bromine and chlorine) enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom enhances π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, resulting in therapeutic effects against various diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Effective against various bacterial strains and fungi.

- Anticancer Properties : Inhibits the proliferation of cancer cell lines, including human leukemia and breast cancer cells.

- Anti-inflammatory Effects : Potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxic to leukemia and breast cancer cells | |

| Anti-inflammatory | Potential therapeutic applications |

Case Studies

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxicity against human leukemia cell lines with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays, which indicated dose-dependent effects on cell viability.

- Antimicrobial Research : Preliminary studies have shown that this compound exhibits significant antimicrobial properties against a variety of pathogens. Its effectiveness was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, where it showed promising inhibition rates.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Table 2: Comparative Biological Activities

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 15 µM | 20 mm (S. aureus) |

| Doxorubicin | 10 µM | N/A |

| Amoxicillin | N/A | 30 mm (E. coli) |

Q & A

Q. What are the critical steps in synthesizing 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of bromophenyl-substituted precursors with chloromethyl reagents. Key steps include:

- Precursor Preparation : Use halogenated aryl aldehydes (e.g., 3-bromobenzaldehyde) and chloromethyl ketones.

- Cyclization : Employ reagents like ammonium acetate in acetic acid under reflux (120–140°C) to form the oxazole ring.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of aldehyde to ketone) to improve yields (typically 50–70%) .

- Troubleshooting : Monitor reaction progress via TLC. Low yields may arise from moisture sensitivity of intermediates; use anhydrous solvents and inert atmosphere.

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- 1H NMR :

- Aromatic protons on the 3-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm, J = 8 Hz).

- Chloromethyl (–CH2Cl) protons split into a singlet (δ 4.6–4.8 ppm) due to restricted rotation.

- Oxazole protons resonate as two distinct singlets (δ 7.9–8.1 ppm for C4-H and δ 6.5–6.7 ppm for C5-H).

- 13C NMR :

- Oxazole carbons: C2 (chloromethyl) at δ 40–45 ppm, C4/C5 at δ 140–150 ppm.

- Bromophenyl carbons: C–Br at δ 120–125 ppm.

- Cross-validate with HSQC and HMBC to assign connectivity .

Q. What storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the chloromethyl group.

- Solubility : Dissolve in anhydrous DMSO or DCM for long-term storage; avoid protic solvents (e.g., methanol) to minimize nucleophilic substitution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when modifying substituents on the oxazole ring?

- Methodological Answer :

- Variable Analysis : Systematically alter substituents (e.g., electron-withdrawing vs. donating groups) and track yields via HPLC.

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic bottlenecks. For example, bulky substituents at C2 may hinder cyclization.

- Kinetic Profiling : Perform time-resolved in situ IR spectroscopy to detect intermediates and optimize reaction quenching points .

Q. What computational methods predict the reactivity of the chloromethyl group in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloromethyl group exhibits high electrophilicity (f⁻ > 0.1), favoring SN2 reactions.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, enhancing reactivity .

- Benchmarking : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. How can X-ray crystallography elucidate the solid-state behavior of this compound under catalytic conditions?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (e.g., hexane/DCM) to obtain single crystals.

- Data Collection : Perform high-resolution (≤ 0.8 Å) synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve chloromethyl group orientation.

- Analysis : Refine structures with SHELXL; monitor bond angles (C–Cl: ~1.7 Å) and torsional strain (e.g., dihedral angles between oxazole and bromophenyl planes).

- Applications : Correlate crystal packing with catalytic activity (e.g., Suzuki coupling) by analyzing π-π stacking and halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.